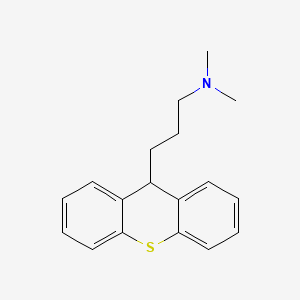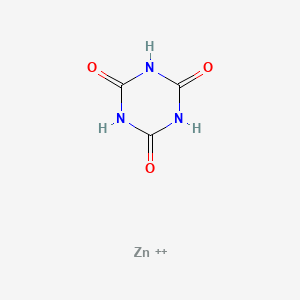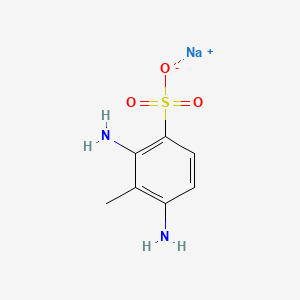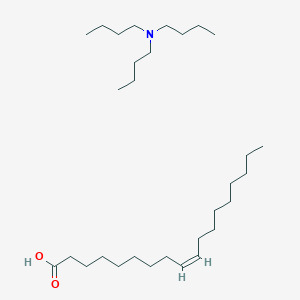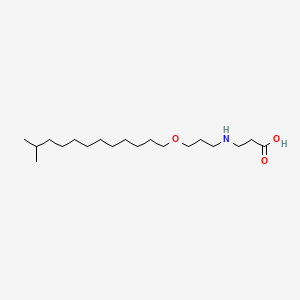
N-(3-(Isotridecyloxy)propyl)-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Isotridecyloxy)propyl)-beta-alanine is a specialized compound with a unique structure that combines an isotridecyloxy group with a beta-alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Isotridecyloxy)propyl)-beta-alanine typically involves the reaction of beta-alanine with an appropriate isotridecyloxypropylating agent. The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and catalysts to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Isotridecyloxy)propyl)-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The isotridecyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various derivatives with different functional groups.
Scientific Research Applications
N-(3-(Isotridecyloxy)propyl)-beta-alanine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-(Isotridecyloxy)propyl)-beta-alanine involves its interaction with specific molecular targets and pathways. The isotridecyloxy group may enhance the compound’s ability to penetrate cell membranes, while the beta-alanine backbone can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
N-(3-(Dimethylamino)propyl)-beta-alanine: Similar structure but with a dimethylamino group instead of an isotridecyloxy group.
N-(3-(Triethoxysilyl)propyl)-beta-alanine: Contains a triethoxysilyl group, used in different applications.
N-(3-(Carboxypropyl)-beta-alanine: Features a carboxypropyl group, with distinct chemical properties.
Uniqueness
N-(3-(Isotridecyloxy)propyl)-beta-alanine is unique due to its isotridecyloxy group, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
97416-88-1 |
|---|---|
Molecular Formula |
C19H39NO3 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
3-[3-(11-methyldodecoxy)propylamino]propanoic acid |
InChI |
InChI=1S/C19H39NO3/c1-18(2)12-9-7-5-3-4-6-8-10-16-23-17-11-14-20-15-13-19(21)22/h18,20H,3-17H2,1-2H3,(H,21,22) |
InChI Key |
PYPVEPQAMZXSPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCOCCCNCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




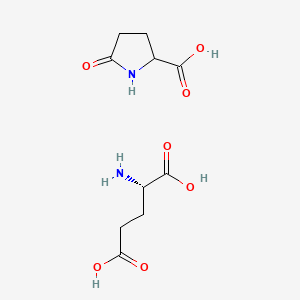
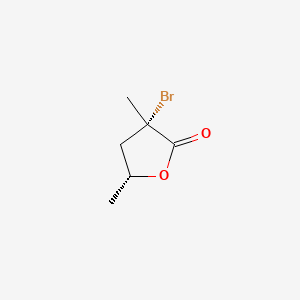
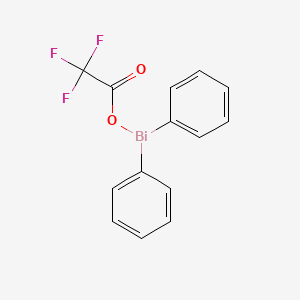
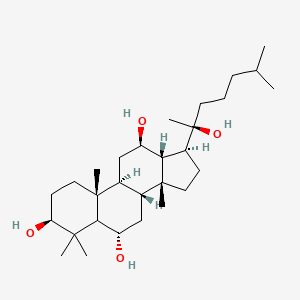
![Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin](/img/structure/B12666300.png)
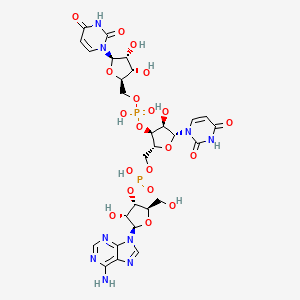
![11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadeca-2,4,6-triene 11,11-dioxide](/img/structure/B12666308.png)

